![molecular formula C19H21FN2O3 B5709332 (2,3-Dimethoxyphenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B5709332.png)
(2,3-Dimethoxyphenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dimethoxyphenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone is a complex organic compound that features a combination of aromatic and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethoxyphenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone typically involves the reaction of 2,3-dimethoxybenzoyl chloride with 4-(4-fluorophenyl)piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dimethoxyphenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
(2,3-Dimethoxyphenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biology: The compound is used in biochemical assays to study receptor binding and enzyme inhibition.
Mechanism of Action
The mechanism of action of (2,3-Dimethoxyphenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s piperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating their activity. This interaction can lead to various pharmacological effects, including alterations in mood and cognition .
Comparison with Similar Compounds
Similar Compounds
- (2,3-Dimethoxyphenyl)-[4-(4-chlorophenyl)piperazin-1-yl]methanone
- (2,3-Dimethoxyphenyl)-[4-(4-bromophenyl)piperazin-1-yl]methanone
- (2,3-Dimethoxyphenyl)-[4-(4-methylphenyl)piperazin-1-yl]methanone
Uniqueness
(2,3-Dimethoxyphenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its pharmacokinetic properties and receptor binding affinity. This fluorine substitution can enhance the compound’s metabolic stability and bioavailability compared to its analogs .
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3/c1-24-17-5-3-4-16(18(17)25-2)19(23)22-12-10-21(11-13-22)15-8-6-14(20)7-9-15/h3-9H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDSZEORPBKYIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

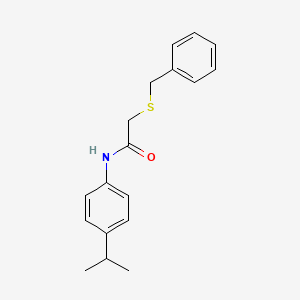
![1-[(2-chloro-6-fluorophenyl)methyl]-4-phenylpiperazine](/img/structure/B5709265.png)
![N'-ethyl-N'-[(2-fluorophenyl)methyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B5709274.png)
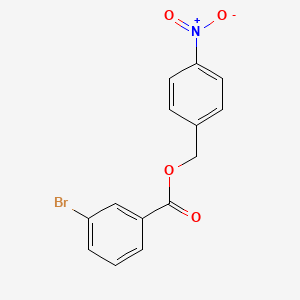
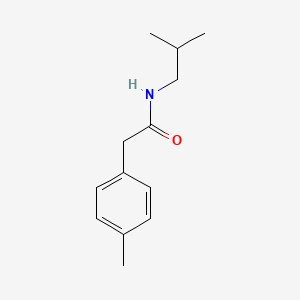
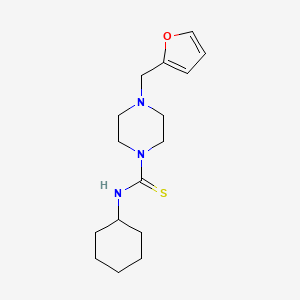
![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B5709293.png)
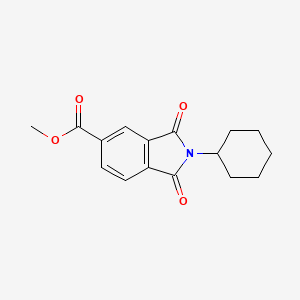
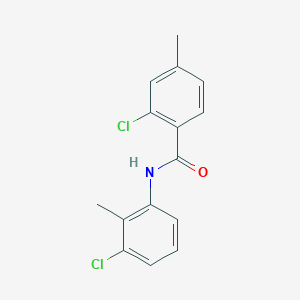
![3-ETHYL-N-[(2-FLUOROPHENYL)METHYL]-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE](/img/structure/B5709309.png)
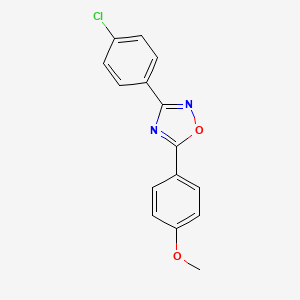
![(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 3-METHOXYBENZOATE](/img/structure/B5709326.png)
![2-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5709337.png)
